2-Chloro-3-nitrophenol
Overview
Description
2-Chloro-3-nitrophenol is an organic compound with the molecular formula C₆H₄ClNO₃. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is typically a yellow to orange solid and is known for its applications in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrophenol can be synthesized through several methods, one of which involves the nitration of 2-chlorophenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Electrophilic Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted phenols or anilines.
Reduction: 2-Chloro-3-aminophenol.
Electrophilic Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Chloro-3-nitrophenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for its potential effects on microbial degradation pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-3-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups on the phenol ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic aromatic substitution and reduction reactions, making it a valuable compound for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
2-chloro-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLHYQUZJDZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209062 | |
Record name | Phenol, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-84-9 | |
Record name | 2-Chloro-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is chemotaxis and why is it relevant to the study of 2-chloro-3-nitrophenol?
A1: Chemotaxis is the movement of an organism in response to a chemical stimulus. Bacteria, like Burkholderia sp. strain SJ98, can sense and move towards or away from specific chemicals in their environment. This is important for their survival, allowing them to find nutrients and avoid harmful substances.
Q2: What does the chemotactic response of Burkholderia sp. strain SJ98 towards this compound suggest about the bacterium's metabolic capabilities?
A2: The observed chemotaxis suggests that Burkholderia sp. strain SJ98 may be able to metabolize this compound. [, ] This is further supported by the fact that the research focuses on Burkholderia sp. strain SJ98's chemotaxis towards chloronitroaromatic compounds "that it can metabolise." [, ] This metabolic capability is significant because this compound is a pollutant often found in contaminated soil and water. Understanding how Burkholderia sp. strain SJ98 degrades this compound could be valuable for developing bioremediation strategies.
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